5-Amino-2-(hydroxymethyl)benzoic acid

Catalog No.
S12916000
CAS No.
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-(hydroxymethyl)benzoic acid

Product Name

5-Amino-2-(hydroxymethyl)benzoic acid

IUPAC Name

5-amino-2-(hydroxymethyl)benzoic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4,9H2,(H,11,12)

InChI Key

VTSBPEQOYLJTLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)CO

5-Amino-2-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H9NO3C_8H_9NO_3 and a molar mass of approximately 167.16 g/mol. This compound features an amino group and a hydroxymethyl group attached to a benzoic acid structure, which contributes to its unique chemical properties and biological activities. The compound is also known for its potential applications in pharmaceuticals and as a biochemical reagent due to its functional groups that can participate in various

, including:

  • Oxidation: The amino group can be oxidized, leading to the formation of nitro derivatives.
  • Reduction: The carbonyl group may be reduced to form alcohol derivatives.
  • Substitution: The amino group can participate in substitution reactions with various reagents, allowing for the synthesis of diverse derivatives.

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, while lithium aluminum hydride or sodium borohydride are often employed for reduction reactions.

Research indicates that benzoic acid derivatives, including 5-amino-2-(hydroxymethyl)benzoic acid, exhibit significant biological activities. These compounds have been shown to promote the activity of major protein degradation systems in human cells, specifically enhancing the ubiquitin-proteasome pathway and the autophagy-lysosome pathway . This suggests potential applications in anti-aging therapies and treatments targeting cellular degradation processes.

Furthermore, studies have highlighted various biological effects such as antibacterial, antifungal, antioxidant, and cytotoxic activities associated with benzoic acid derivatives, indicating their broad therapeutic potential .

Several methods exist for synthesizing 5-amino-2-(hydroxymethyl)benzoic acid:

  • Kolbe-Schmitt Reaction: Utilizing p-aminophenol as a starting material, this method involves reacting it with carbon dioxide under high temperature and pressure conditions to yield the target compound with high efficiency .
  • Aniline Synthesis Method: This traditional method involves diazotization followed by coupling reactions but is less favored due to lower yields and environmental concerns regarding aniline toxicity .
  • Supercritical Carbon Dioxide Method: This approach employs supercritical carbon dioxide as a solvent for the reaction, although it requires high temperatures and pressures, making it less practical for large-scale production .

These methods highlight the versatility in synthesizing 5-amino-2-(hydroxymethyl)benzoic acid while considering factors such as yield, safety, and environmental impact.

5-Amino-2-(hydroxymethyl)benzoic acid finds applications across various fields:

  • Pharmaceuticals: Its ability to modulate protein degradation pathways makes it a candidate for drug development targeting diseases related to protein misfolding or degradation.
  • Biochemical Research: The compound serves as a valuable reagent in biochemical assays due to its functional groups that facilitate various

Interaction studies involving 5-amino-2-(hydroxymethyl)benzoic acid have revealed its potential as a modulator of enzymatic activities. For instance, it has been shown to interact with cathepsins B and L, which are critical enzymes involved in protein degradation pathways. Such interactions suggest that this compound could play a role in therapeutic strategies aimed at enhancing proteostasis within cells .

Several compounds share structural similarities with 5-amino-2-(hydroxymethyl)benzoic acid. These include:

Comparison Table

Compound NameUnique FeaturesCommon Uses
5-Amino-2-(hydroxymethyl)benzoic acidContains both amino and hydroxymethyl groupsPotential drug development
5-Aminosalicylic AcidUsed primarily for inflammatory bowel disease treatmentAnti-inflammatory
Salicylic AcidLacks amino group; widely used as an analgesicPain relief and anti-inflammatory
4-Aminobenzoic AcidUsed in sunscreens; different substitution patternUV protection

The presence of both amino and hydroxymethyl groups in 5-amino-2-(hydroxymethyl)benzoic acid distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to others.

The Kolbe-Schmitt reaction represents the primary synthetic pathway for producing 5-amino-2-(hydroxymethyl)benzoic acid, utilizing p-aminophenol as the starting material under high temperature and high pressure carbon dioxide conditions . The mechanism involves the nucleophilic addition of a phenoxide ion, specifically sodium phenoxide derivatives, to carbon dioxide to form the corresponding salicylate intermediate [4]. This reaction proceeds through the formation of an electron-rich phenoxide species that attacks the electrophilic carbon center of carbon dioxide, followed by protonation to yield the desired carboxylic acid product [4] [8].

The reaction mechanism begins with the deprotonation of p-aminophenol under basic conditions to generate the phenoxide anion [8]. The phenoxide ion then undergoes nucleophilic attack on carbon dioxide, with the reaction showing preferential ortho-selectivity due to intramolecular hydrogen bonding stabilization [8]. The oxygen atom of the forming carbonyl group can form hydrogen bonds with the hydroxyl group of the phenol, enhancing the stability of the ortho-substituted product over the para-substituted alternative [8].

Temperature and pressure conditions are critical parameters governing the Kolbe-Schmitt reaction efficiency [3] [23]. Industrial implementations typically operate at temperatures ranging from 125°C to 165°C under pressures of 80-130 bar to achieve yields exceeding 80% [23]. The high pressure carbon dioxide conditions facilitate the carboxylation process by increasing the concentration of dissolved carbon dioxide in the reaction medium [19] [23].

Reaction Optimization Parameters

ParameterOptimal RangeEffect on Yield
Temperature125-165°CHigher temperatures increase reaction rate but may reduce selectivity [23]
Pressure80-130 barElevated pressure improves carbon dioxide solubility and conversion [23]
Residence Time2-6 hoursExtended reaction times increase conversion but may promote side reactions [3]
pH9-11Basic conditions favor phenoxide formation [19]

The use of catalytic carriers has been demonstrated to improve heat transfer effects, reduce energy consumption, and enhance overall yields [3]. These carriers provide increased surface area for the reaction while minimizing equipment wear and facilitating purification processes [3]. The catalytic system also enables better temperature control throughout the reaction vessel, leading to more consistent product formation [3].

Alternative Synthetic Routes: Reductive Amination and Hydroxymethylation

Reductive amination represents a significant alternative synthetic approach for producing 5-amino-2-(hydroxymethyl)benzoic acid derivatives [9] [11]. This methodology involves the conversion of carbonyl functionality to amine groups through direct treatment of carbonyl compounds with suitable reducing agents [10]. Gold and silver-catalyzed reductive amination systems have shown particular promise for aromatic carboxylic acid substrates, requiring only hydrogen gas and ammonia as reactants [9] [11].

The heterogeneous catalytic system employs silver supported on titanium dioxide or gold supported on titanium dioxide catalysts, which demonstrate bifunctional behavior [11]. The support material catalyzes the dehydration of ammonium carboxylate to amide intermediates and subsequent conversion to nitrile species, while the metal-support interface promotes hydrogenation of the generated nitrile [11]. This approach achieves yields up to 92% for benzylamine derivatives under optimized conditions [9].

Hydroxymethylation reactions provide another viable synthetic pathway through the installation of hydroxymethyl groups onto aromatic substrates [6]. The most common method involves reaction of formaldehyde with active carbon-hydrogen and nitrogen-hydrogen bonds according to the general reactions: R₃C-H + CH₂O → R₃C-CH₂OH and R₂N-H + CH₂O → R₂N-CH₂OH [6]. This transformation can be implemented through both industrial and biochemical processes [6].

Palladium-Catalyzed Hydroxymethylation

Palladium-catalyzed cross-coupling reactions utilizing (benzoyloxy)methylzinc iodide with electron-deficient aryl halides have been developed for hydroxymethylation applications [16]. This methodology proves most efficient for 2-halopyridines and 4-halopyrimidines, with subsequent deprotection yielding hydroxymethyl-substituted products in high yields [16]. The reaction scope is limited to electron-deficient substrates due to the electronic requirements for successful cross-coupling [16].

The reaction mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the organozinc reagent and reductive elimination to form the carbon-carbon bond [16]. Temperature control and appropriate ligand selection are crucial for achieving optimal selectivity and yield [16].

Catalytic Systems and Reaction Condition Optimization

Catalytic system optimization for 5-amino-2-(hydroxymethyl)benzoic acid synthesis encompasses multiple approaches including Lewis acid catalysis, transition metal catalysis, and enzymatic systems [18] [17]. Lewis acid catalysts such as aluminum trichloride, ferric chloride, and zinc chloride have demonstrated effectiveness in promoting hydroxymethylation reactions with molar ratios of 0.05-0.5:1 relative to the primary substrate [18].

Ruthenium-catalyzed meta-selective functionalization represents an advanced catalytic approach for aromatic carboxylic acid derivatives [17] [21]. The ruthenium catalyst system utilizes bidentate nitrogen ligands to increase electron density at the metal center, enabling single-electron reduction of alkyl halides and subsequent radical addition reactions [17]. This methodology allows meta-selective alkylation of aromatic carboxylic acids with secondary and tertiary alkyl halides, including fluorinated derivatives [17].

Catalytic System Performance Data

Catalyst TypeTemperature RangePressure RequirementsTypical YieldSelectivity
Lewis Acids20-70°C0.1-0.5 MPa65-85%High for meta-substitution [18]
Ruthenium Complex80-120°CAtmospheric60-92%Excellent meta-selectivity [17]
Palladium Systems25-100°CAtmospheric70-95%Good for electron-deficient substrates [16]

Reaction condition optimization involves systematic evaluation of temperature, pressure, concentration, and solvent effects [14]. Temperature increases generally enhance reaction rates due to increased kinetic energy and more frequent molecular collisions, but excessive temperatures may promote unwanted side reactions [14]. Concentration optimization requires balancing between sufficient reactant availability and minimizing competing reactions [14].

Pressurized carbon dioxide systems have shown particular promise for carboxylation reactions, with optimal pressure ranges of 30-40 bar providing maximum conversion rates [19]. The bell-shaped pressure-conversion relationship indicates that excessive pressure can inhibit enzyme activity in biocatalytic systems, while insufficient pressure limits carbon dioxide availability [19].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 5-amino-2-(hydroxymethyl)benzoic acid faces several significant challenges including heat transfer limitations, mass transport restrictions, and catalyst deactivation issues [13] [22] [28]. The Kolbe-Schmitt reaction, while effective at laboratory scale, encounters difficulties when scaled up due to the heterogeneous nature of the reaction mixture, which forms waxy solids or highly viscous liquids that limit contact surface area between reactants [23].

Process intensification strategies have been developed to address these scaling challenges through equipment miniaturization, integration of mixing elements, and implementation of multifunctional reactor designs [28]. Microreactor technology offers enhanced heat and mass transfer characteristics, improved safety profiles, and reduced reaction times compared to conventional batch processes [28] [31].

Microreactor Technology Applications

Continuous-flow microreactor systems demonstrate significant advantages for Kolbe electrolysis processes, achieving high selectivity due to controlled residence times, excellent heat transfer, and elevated space-time yields [31]. The high surface-to-volume ratios characteristic of microreactors enable reduced potential drops between electrodes and lower energy consumption [31]. Current density optimization in microreactor systems shows that moderate current densities combined with appropriate flow rates maintain high Kolbe selectivity while preventing electrode surface coverage by gas bubbles [31].

The implementation of pressurized microreactor technology extends the process window to medium pressure ranges up to 34 bar, enabling single liquid phase operation at boosted dissolved oxygen concentrations [29]. This approach provides reaction rate enhancement up to six-fold compared to atmospheric pressure conditions [29]. Packed-bed reactor configurations containing coimmobilized enzymes demonstrate operational stability for up to 360 reactor cycles at constant product release [29].

Industrial Production Optimization Strategies

ChallengeSolution ApproachImplementation Benefits
Heat TransferMicrostructured reactors with enhanced surface area3-5 fold improvement in heat transfer coefficients [28]
Mass TransportContinuous flow systems with optimized residence timeReduced diffusion limitations and improved conversion [31]
Catalyst DeactivationImmobilized catalyst systems with regeneration cyclesExtended catalyst lifetime and consistent performance [29]
Scale-up EconomicsNumbering-up strategy with parallel microreactor arraysLinear scaling with maintained performance characteristics [31]

Flow-through high-pressure reactor systems designed for gas-solid reactions under elevated pressure conditions enable continuous operation with precise temperature control from -100°C to 750°C [25]. These systems accommodate both static and flowing gas environments, facilitating optimization of reaction conditions for maximum efficiency [25].

The development of membrane reactor technology offers additional solutions for process intensification through selective separation of products and reactants [32]. Zeolite-based catalytic membrane reactors demonstrate effectiveness in overcoming thermodynamic limitations through selective permeation of water and other byproducts [32]. The integration of separation and reaction functions in a single unit operation reduces equipment requirements and improves overall process economics [32].

The thermodynamic stability of 5-amino-2-(hydroxymethyl)benzoic acid is fundamentally influenced by the presence of multiple polar functional groups and their collective impact on molecular stability. The compound exhibits characteristic stability patterns typical of substituted benzoic acid derivatives, with the molecular framework remaining intact under standard ambient conditions [2].

The presence of the amino group at the 5-position and the hydroxymethyl substituent at the 2-position creates a unique electronic environment that affects the overall thermodynamic profile. The electron-donating nature of the amino group increases electron density on the aromatic ring, while the hydroxymethyl group introduces additional hydrogen bonding capabilities that contribute to lattice stabilization in the solid state [3].

Based on structural similarities to related compounds, the thermal stability of 5-amino-2-(hydroxymethyl)benzoic acid can be inferred from data on analogous substituted benzoic acids. 4-Aminobenzoic acid demonstrates melting point ranges of 187-189°C [4], while 5-amino-2-hydroxybenzoic acid shows decomposition temperatures around 275-280°C [5]. The additional hydroxymethyl group in the target compound is expected to increase intermolecular hydrogen bonding, potentially elevating the melting point compared to simpler amino benzoic acid derivatives.

Table 1: Thermodynamic Parameters and Phase Behavior

PropertyExpected ValueReference Basis
Thermal StabilityStable to ~200°CSimilar amino benzoic acids [4]
Phase BehaviorCrystalline solidTypical for substituted benzoic acids
Decomposition ModeGradual with sublimationAnalogous compounds [5]
Heat CapacityElevated due to H-bondingMultiple functional groups [6]

The phase behavior of 5-amino-2-(hydroxymethyl)benzoic acid is expected to follow patterns observed in other multi-functional benzoic acid derivatives. The compound likely exists as a crystalline solid at room temperature, with the crystal structure stabilized by extensive hydrogen bonding networks involving the carboxylic acid, amino, and hydroxymethyl groups [7] [8].

Solubility Profile in Polar/Non-Polar Solvent Systems

The solubility characteristics of 5-amino-2-(hydroxymethyl)benzoic acid are dictated by the presence of three distinct hydrogen bonding functional groups: the carboxylic acid, primary amine, and hydroxymethyl groups. This multi-functional character creates a complex solubility profile that varies significantly across different solvent systems .

In polar protic solvents such as water and methanol, the compound demonstrates moderate to good solubility due to extensive hydrogen bonding interactions. The hydroxymethyl group contributes significantly to water solubility compared to simpler amino benzoic acids. 2-Hydroxymethylbenzoic acid shows moderate water solubility [10], and the addition of the amino group is expected to further enhance this property through additional hydrogen bonding sites .

The solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) is anticipated to be good, as these solvents can effectively solvate both the amino and hydroxymethyl functionalities through dipole-dipole interactions and hydrogen bonding [3]. The compound's behavior in acetone and other moderately polar solvents would be limited due to reduced hydrogen bonding capacity compared to protic solvents.

Table 2: Solubility Profile in Different Solvent Systems

Solvent CategoryRepresentative SolventsPredicted SolubilityPrimary Interactions
Polar ProticWater, Methanol, EthanolModerate to GoodHydrogen bonding
Polar AproticDMSO, DMF, AcetonitrileGoodDipole interactions
Moderately PolarAcetone, Ethyl AcetateLimitedWeak hydrogen bonding
Non-PolarHexane, Toluene, ChloroformVery LowVan der Waals forces only

In non-polar solvents such as hexane, toluene, and chloroform, the solubility is expected to be very low due to the inability of these solvents to interact meaningfully with the polar functional groups. The aromatic ring provides some compatibility with aromatic solvents like toluene, but this interaction is insufficient to overcome the strong intermolecular hydrogen bonding between solute molecules [11] [12].

Acid-Base Behavior and pKa Determination

The acid-base behavior of 5-amino-2-(hydroxymethyl)benzoic acid is characterized by multiple ionizable sites, each with distinct pKa values that reflect the electronic effects of the substituents on the benzene ring. The compound exhibits amphoteric behavior, capable of both proton donation and acceptance depending on the solution pH [13] [14].

The carboxylic acid group represents the primary acidic site, with an estimated pKa value in the range of 4.0-4.5. This value is influenced by the electron-donating effect of the amino group, which increases electron density on the aromatic ring and subsequently reduces the acidity compared to unsubstituted benzoic acid (pKa = 4.19) [15] [16]. The hydroxymethyl group at the 2-position provides additional stabilization through intramolecular hydrogen bonding, potentially affecting the dissociation behavior.

The amino group functions as a weak base, with the conjugate acid having an estimated pKa value of approximately 4.5-5.0. This value is typical for aniline derivatives and is modulated by the electron-withdrawing effect of the adjacent carboxylic acid group [17] [18]. The proximity of the carboxylic acid to the amino group creates an internal salt (zwitterion) possibility under certain pH conditions.

Table 3: Acid-Base Equilibria and pKa Values

Functional GrouppKa (Estimated)Ionization ReactionpH Range for 50% Ionization
Carboxylic Acid4.0-4.5R-COOH ⇌ R-COO⁻ + H⁺4.0-4.5
Amino Group4.5-5.0R-NH₃⁺ ⇌ R-NH₂ + H⁺4.5-5.0
Hydroxymethyl~15R-CH₂OH ⇌ R-CH₂O⁻ + H⁺>14

The hydroxymethyl group represents a very weak acidic site with an estimated pKa around 15, similar to primary alcohols. Under normal aqueous conditions, this group remains largely un-ionized and contributes primarily to hydrogen bonding rather than acid-base equilibria [19] [20].

The overlapping pKa values of the carboxylic acid and amino group create interesting pH-dependent speciation behavior. At very low pH (< 2), both groups are protonated, resulting in a cationic species. At intermediate pH (2-6), the compound exists predominantly as a zwitterion. At high pH (> 8), both groups are deprotonated, forming an anionic species [14] [21].

Hydrogen Bonding Network Analysis

The hydrogen bonding characteristics of 5-amino-2-(hydroxymethyl)benzoic acid are exceptionally complex due to the presence of multiple donor and acceptor sites within a single molecule. This multi-functional character enables the formation of extensive intermolecular networks that significantly influence the compound's physical properties and behavior in different environments [12] [8].

The carboxylic acid group serves as both a strong hydrogen bond donor (through the hydroxyl hydrogen) and acceptor (through the carbonyl oxygen). This dual functionality commonly leads to the formation of cyclic dimers characteristic of carboxylic acids, where two molecules associate through complementary hydrogen bonding interactions [7] [22]. The strength of these interactions is typically in the range of 25-30 kJ/mol, making them significant contributors to solid-state stability.

The primary amino group at the 5-position provides two hydrogen bond donor sites (N-H bonds) and one acceptor site (nitrogen lone pair). The electron-donating nature of the amino group increases the electron density on nitrogen, enhancing its hydrogen bond accepting capability while moderately reducing the acidity of the N-H bonds [8] [23]. The amino group can participate in both intramolecular and intermolecular hydrogen bonding, with the latter being particularly important for crystal packing.

Table 4: Hydrogen Bonding Network Characteristics

Functional GroupDonor SitesAcceptor SitesTypical Bond Strength (kJ/mol)Network Contribution
Carboxylic Acid1 (O-H)1 (C=O)25-30Dimer formation
Amino Group2 (N-H)1 (N:)15-20Extended networks
Hydroxymethyl1 (O-H)1 (O:)15-20Chain extension
Aromatic Ring0Weak (π)5-10π-π stacking

The hydroxymethyl group introduces an additional hydrogen bonding donor-acceptor pair that can participate in both intra- and intermolecular interactions. The proximity of this group to the carboxylic acid creates possibilities for intramolecular hydrogen bonding, which could influence the molecular conformation and affect the availability of sites for intermolecular interactions [12] [24].

The aromatic ring, while not directly participating in hydrogen bonding, can engage in π-π stacking interactions and weak C-H···π interactions that contribute to the overall supramolecular architecture. These interactions are particularly important in determining crystal packing arrangements and can influence the compound's sublimation behavior and mechanical properties [22] [25].

The combination of these multiple hydrogen bonding motifs creates a complex three-dimensional network in the solid state that significantly elevates the melting point compared to simpler benzoic acid derivatives. The network also influences solubility patterns, with polar solvents capable of disrupting these networks through competitive hydrogen bonding, while non-polar solvents cannot overcome the strong intermolecular attractions [11] [12].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

167.058243149 g/mol

Monoisotopic Mass

167.058243149 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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